molecular formula C20H13F4N5O6 B155664 Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate CAS No. 131238-02-3

Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate

Cat. No. B155664
CAS RN: 131238-02-3
M. Wt: 495.3 g/mol
InChI Key: XABONMPGCGYPCZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate (SATA) is a chemical compound that is widely used in scientific research for labeling proteins and peptides. The compound is a derivative of tyrosine and contains an azide group that can be used for bioorthogonal chemistry.

Mechanism of Action

The mechanism of action of Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate is based on the selective reaction of the azide group with alkyne-containing molecules. This reaction is highly specific and can be carried out in the presence of other functional groups, making it an ideal tool for labeling proteins and peptides in complex biological systems.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living organisms. The compound is used solely as a research tool and is not intended for therapeutic use.

Advantages and Limitations for Lab Experiments

The use of Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate in lab experiments has several advantages. The compound is relatively easy to synthesize and can be used to label proteins and peptides in complex biological systems. The specificity of the bioorthogonal reaction allows for the selective labeling of proteins and peptides, enabling the study of protein function and localization in living cells.
However, this compound also has some limitations. The labeling reaction can be slow and may require high concentrations of this compound and alkyne-containing molecules. In addition, the labeling reaction can be affected by the presence of other functional groups, which may limit the specificity of the reaction.

Future Directions

There are several future directions for the use of Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate in scientific research. One area of interest is the development of new bioorthogonal reactions that can be used in conjunction with this compound labeling. Another area of interest is the use of this compound in the study of protein-protein interactions and the identification of protein complexes in living cells. Additionally, the development of new imaging techniques that can be used to visualize this compound-labeled proteins and peptides in living cells is an area of active research.

Synthesis Methods

The synthesis of Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate involves the reaction of N-hydroxysuccinimide (NHS) with 4-azido-2,3,5,6-tetrafluorobenzoic acid (TFBA) to form NHS-TFBA. This intermediate is then reacted with tyrosine to form this compound. The synthesis of this compound is a relatively straightforward process and can be carried out in a laboratory setting.

Scientific Research Applications

Succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate is widely used in scientific research as a tool for labeling proteins and peptides. The azide group in this compound can be selectively reacted with alkyne-containing molecules through bioorthogonal chemistry, allowing for the specific labeling of proteins and peptides in complex biological systems. This technique has revolutionized the field of proteomics and has enabled the study of protein function and localization in living cells.

properties

CAS RN

131238-02-3

Molecular Formula

C20H13F4N5O6

Molecular Weight

495.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C20H13F4N5O6/c21-14-13(15(22)17(24)18(16(14)23)27-28-25)19(33)26-10(7-8-1-3-9(30)4-2-8)20(34)35-29-11(31)5-6-12(29)32/h1-4,10,30H,5-7H2,(H,26,33)/t10-/m0/s1

InChI Key

XABONMPGCGYPCZ-JTQLQIEISA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F

SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3=C(C(=C(C(=C3F)F)N=[N+]=[N-])F)F

Other CAS RN

131238-02-3

synonyms

SATFBT
succinimidyl N-(4-azido-2,3,5,6-tetrafluorobenzoyl)tyrosinate

Origin of Product

United States

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